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Compound of Interest

Compound Name: 4-Bromo-2-methylbenzotrifluoride

Cat. No.: B1520628

Introduction

4-Bromo-2-methylbenzotrifluoride (CAS No. 936092-88-5) is a halogenated aromatic
compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis,
and materials science. Its structure, featuring a trifluoromethyl group and a bromine atom on a
toluene scaffold, provides a unique combination of lipophilicity, metabolic stability, and synthetic
versatility. The trifluoromethyl group is a well-established bioisostere for various functional
groups, capable of enhancing binding affinity, improving pharmacokinetic profiles, and
increasing metabolic stability of bioactive molecules. The bromine atom serves as a versatile
synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Heck,
Sonogashira, Buchwald-Hartwig) to build molecular complexity.

This guide provides a comprehensive overview of the known physical properties of 4-Bromo-2-
methylbenzotrifluoride, outlines standard protocols for its characterization and handling, and
discusses its applications as a key building block in modern chemical synthesis. As
experimentally verified data for this specific isomer is limited in the public domain, this
document combines available information with established principles and data from closely
related analogues to offer a robust scientific resource.

Core Compound Identity
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Identifier Value Source
) 4-Bromo-2-

Chemical Name _ _ [1]
methylbenzotrifluoride

CAS Number 936092-88-5 [11[2]031[4]

Molecular Formula CsHeBrFs [1112][3]

Molecular Weight 239.03 g/mol [2][3]
5-Bromo-2-

(trifluoromethyl)toluene, 4-
Synonyms [1]
Bromo-2-methyl-1-

(trifluoromethyl)benzene

Section 1: Physicochemical Properties

The precise, experimentally determined physical properties of 4-Bromo-2-
methylbenzotrifluoride are not widely published. However, computational predictions and
data from analogous compounds provide valuable estimates for researchers.

Summary of Physical Data

The following table summarizes the available physical data. It is critical to note that some
values are predicted and should be experimentally verified for any rigorous application.
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Property

Value

Notes Source

Physical Form

Colorless to light

yellow liquid

Based on supplier

[1]

information

Boiling Point

202.4+35.0°C

Predicted value. For
comparison, the
isomer 4-

[1]

Bromobenzotrifluoride
boils at 154-155 °C.[5]

[6]

Density

1.538 £ 0.06 g/cm?

Predicted value. For
comparison, the
isomer 4-

L [1]
Bromobenzotrifluoride
has a density of 1.607

g/mL at 25 °C.[5][6]

Melting Point

Not available

Not specified in

[1]

available literature.

Solubility

Not available

Expected to be

insoluble in water, but
soluble in common

organic solvents like
dichloromethane, [1]
ethyl acetate, and

toluene, similar to

other

benzotrifluorides.[7]

Refractive Index

Not available

For comparison, the
isomer 4-
Bromobenzotrifluoride
has a refractive index
of n20/D 1.472.[5]
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The Influence of Chemical Structure on Physical
Properties

The physical properties of 4-Bromo-2-methylbenzotrifluoride are a direct consequence of its
molecular structure.

o Trifluoromethyl Group (-CF3): This highly electronegative group significantly influences the
molecule's electronic properties, increasing its thermal and oxidative stability. It also
enhances lipophilicity, a key parameter in drug design.

e Bromine Atom (-Br): The heavy bromine atom contributes to the molecule's relatively high
density and boiling point compared to non-halogenated analogues.

o Methyl Group (-CHs): The methyl group adds to the steric bulk and affects the molecule's
packing in the solid or liquid state. The relative positions of the three substituents (ortho,
meta, para) create distinct isomers with unique physical properties due to differences in
dipole moment and molecular symmetry.

Section 2: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the
integrity of the compound.

Hazard Identification and GHS Classification

Based on available data, 4-Bromo-2-methylbenzotrifluoride is classified as an irritant.[1] A
comprehensive safety profile, including detailed GHS hazard statements (H-phrases) and
precautionary statements (P-phrases), is not consistently available for this specific isomer.
However, based on the classification of related compounds, the following hazards should be
assumed until experimentally verified:

o Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
o Skin Irritation: Causes skin irritation.

o Eye Irritation: Causes serious eye irritation.
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Respiratory Irritation: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling. The following minimum PPE

is recommended:

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN
166 or NIOSH standards).[8]

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile, neoprene) and a
lab coat. For larger quantities, flame-retardant antistatic protective clothing may be
necessary.[8]

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume
hood. If exposure limits are likely to be exceeded, a full-face respirator with an appropriate
cartridge is required.[8]

Handling and Storage Protocol

Engineering Controls: All manipulations should be performed in a certified chemical fume
hood to avoid inhalation of vapors.[9] An eyewash station and emergency shower must be
readily accessible.[9]

Safe Handling: Avoid contact with skin, eyes, and clothing.[10] Use non-sparking tools and
ground equipment when transferring large volumes to prevent static discharge.[8][9] Avoid
formation of aerosols.

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
[10] The recommended storage temperature is 2-8°C.[1] Keep away from heat, sparks, open
flames, and strong oxidizing agents.[9][10]

Section 3: Analytical Characterization Workflow

Verifying the identity, purity, and structure of 4-Bromo-2-methylbenzotrifluoride is a critical

step in any research or development workflow. A multi-technique approach is essential for

unambiguous characterization.
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Figure 1. A typical workflow for the analytical characterization of 4-Bromo-2-
methylbenzotrifluoride.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is the cornerstone technique for analyzing volatile and semi-volatile
compounds. It separates components of a mixture based on their boiling points and
interactions with the GC column (Gas Chromatography), and then detects them based on their
mass-to-charge ratio (Mass Spectrometry), providing both retention time and a fragmentation
pattern (mass spectrum).

Experimental Protocol (General Method):
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e Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic
solvent such as dichloromethane or ethyl acetate.

e Instrumentation: Use a GC-MS system equipped with a standard non-polar capillary column
(e.g., DB-5ms or HP-5ms).

e GC Conditions (Typical):

o

Injector Temperature: 250 °C

Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

[¢]

[¢]

Oven Program: Start at 50-70 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280-
300 °C and hold for 5-10 minutes.

[e]

Transfer Line Temperature: 280 °C

e MS Conditions (Typical):
o lonization Mode: Electron lonization (El) at 70 eV.
o lon Source Temperature: 230 °C
o Mass Range: Scan from m/z 40 to 450.

» Data Analysis: The primary molecular ion (M*) peak should be observed at m/z 238/240,
corresponding to the two isotopes of bromine ("°Br and &1Br) in an approximate 1:1 ratio. The
fragmentation pattern will provide structural confirmation. Purity can be estimated by the
area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of
organic molecules. 1H, 13C, and °F NMR experiments provide detailed information about the
chemical environment of hydrogen, carbon, and fluorine atoms, respectively.

Experimental Protocol (General Method):
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o Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent
(e.g., CDCIs, DMSO-ds) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as
an internal standard for 'H and *3C NMR if not already present in the solvent.

e 1H NMR Analysis:

o Expected Signals: Three signals in the aromatic region (approx. 7.0-8.0 ppm) and one
singlet in the aliphatic region (approx. 2.3-2.6 ppm) for the methyl group. The splitting
patterns (coupling) of the aromatic protons will confirm the 1,2,4-substitution pattern.

e 13C NMR Analysis:

o Expected Signals: Eight distinct signals are expected: one for the methyl carbon, five for
the aromatic carbons (one of which will be a quartet due to coupling with the fluorine
atoms of the -CFs group), one for the carbon of the -CFs group (also a quartet), and one
for the C-Br carbon.

e 19F NMR Analysis:

o Expected Signals: A single, sharp singlet is expected for the three equivalent fluorine
atoms of the -CFs group. The chemical shift will be characteristic of an aromatic
trifluoromethyl group (typically between -60 and -65 ppm relative to CFCls).[11]

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a robust method for purity assessment, especially for identifying non-volatile
impurities. It separates compounds based on their differential partitioning between a stationary
phase (the column) and a liquid mobile phase.

Experimental Protocol (General Method):

o Sample Preparation: Accurately prepare a solution of the sample (~0.5-1.0 mg/mL) in the
mobile phase or a compatible solvent.

e Instrumentation: Use an HPLC system with a UV detector and a C18 reversed-phase
column.

o Chromatographic Conditions (Typical):
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[e]

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.

Flow Rate: 1.0 mL/min.

o

[¢]

Column Temperature: 25-30 °C.

o

Detection Wavelength: Scan for an optimal wavelength or use 254 nm.

o Data Analysis: Purity is determined by calculating the area percentage of the main peak
relative to the total area of all peaks in the chromatogram.

Figure 2. Synthetic pathways enabled by the reactive bromine handle on the core scaffold.

Conclusion

4-Bromo-2-methylbenzotrifluoride is a valuable chemical intermediate with significant
potential in research and development. While a complete, experimentally verified dataset of its
physical properties is not yet widely available, this guide provides a solid foundation for
scientists by combining predicted data, information from analogous structures, and robust,
field-proven analytical and handling protocols. The strategic combination of a trifluoromethyl
group and a synthetically versatile bromine atom ensures that this compound will continue to
be a relevant building block for the creation of novel molecules in the pharmaceutical,
agrochemical, and materials science industries.[1] Researchers are strongly encouraged to
perform experimental verification of the physical and safety data for their specific applications.
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[https://www.benchchem.com/product/b1520628#4-bromo-2-methylbenzotrifluoride-physical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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